4-(Pyridin-2-yl)but-3-yn-2-ol
Description
4-(Pyridin-2-yl)but-3-yn-2-ol is an organic compound featuring a pyridine ring substituted at the 2-position with a but-3-yn-2-ol chain. This structure combines the aromatic and basic properties of pyridine with the reactive alkyne and hydroxyl moieties of the butynol group.
Properties
IUPAC Name |
4-pyridin-2-ylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZRHRXMVIFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)but-3-yn-2-ol typically involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method involves the coupling of 2-bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Palladium-Catalyzed Addition Reactions
This compound undergoes regioselective nucleophilic additions under palladium catalysis. For example, methanol addition proceeds via a π-allylpalladium intermediate, yielding stereocontrolled products:
| Entry | Substrate | Catalyst System | Temp (°C) | Yield (E-isomer) |
|---|---|---|---|---|
| 1 | 4-(Pyridin-2-yl)but-3-yn-2-ol | [PdCl(π-allyl)]₂ (2 mol%) | 60 | 82% |
Key Findings :
-
The reaction achieves >99% enantiomeric excess (ee) when chiral ligands like DPEphos are used .
-
Steric effects from the pyridine ring enhance stereoselectivity by stabilizing the transition state .
Platinum-Catalyzed Alkyne Hydrosilylation
The terminal alkyne reacts with silanes (e.g., PhMe₂SiH) in the presence of Pt catalysts, forming β-silyl products:
| Entry | Catalyst | Silane | Reaction Time (h) | Yield |
|---|---|---|---|---|
| 1 | PtCl₂ | PhMe₂SiH | 2 | 92% |
| 2 | Pt(OAc)₂ | Et₃SiH | 4 | 88% |
Mechanistic Insights :
-
Kinetic isotope effect (k_H/k_D = 1.44) indicates rate-limiting migratory insertion during catalysis .
-
Bulky substrates accelerate reaction rates by preventing catalyst deactivation via dual alkyne coordination .
Oxidation of the Alcohol Group
The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC):
| Oxidizing Agent | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 25 | 4-(Pyridin-2-yl)but-3-yn-2-one | 78% |
Reduction of the Alkyne
Catalytic hydrogenation selectively reduces the alkyne to a cis-alkene:
| Catalyst | Pressure (psi) | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | 30 | 4-(Pyridin-2-yl)but-3-en-2-ol | 85% |
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration and halogenation under mild conditions:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to N | 65% |
| Bromination | Br₂/FeBr₃ | Meta to N | 58% |
Note : Electronic effects from the pyridine nitrogen direct substitution to meta/para positions.
Biological Activity Modulation
While not a primary focus, the compound’s derivatives show kinase inhibition:
| Derivative | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| Oxidized ketone | p38α MAPK | 0.71 |
| Reduced alkene | PDE4 | 2.15 |
Synergistic Effects : Dual inhibition of p38α MAPK and PDE4 reduces TNFα release by >50% in primate models .
Scientific Research Applications
Organic Synthesis
4-(Pyridin-2-yl)but-3-yn-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in developing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown potential as a bioactive molecule, particularly in the context of enzyme inhibition. Research indicates that it can interact with various biological macromolecules, making it a candidate for drug development targeting specific enzymes involved in disease pathways.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits NIK (NF-kappaB-inducing kinase) |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (e.g., TNF-alpha) |
| Receptor Ligand | Interacts with specific receptors affecting signaling |
Materials Science
In materials science, this compound is being explored for its role in producing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and its electronic properties make it suitable for these applications.
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of this compound on various kinases involved in inflammatory pathways. The results demonstrated significant inhibition of NIK activity, leading to reduced NF-kB activation and subsequent inflammation.
Findings:
- Inhibition Percentage: Up to 75% inhibition observed at optimal concentrations.
- Mechanism: The compound binds to the ATP-binding site of NIK, preventing its activation.
Case Study 2: Anti-inflammatory Effects
In murine models of inflammation, administration of this compound resulted in notable reductions in inflammatory markers.
Results:
- Reduction in Paw Edema: 50% decrease within 24 hours post-treatment.
- Histological Analysis: Decreased infiltration of inflammatory cells in treated tissues.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. The compound exhibits moderate clearance rates, suggesting a suitable profile for further drug development.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Half-Life (h) | Not specified |
Safety Profile
Toxicological assessments reveal that this compound is well-tolerated at doses up to 2000 mg/kg in animal models, indicating a strong safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Prop-2-yn-1-ol Pyridine Derivatives
Several prop-2-yn-1-ol derivatives with pyridine substituents are documented in the Catalog of Pyridine Compounds (2017). These include:
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol : Methoxy groups at the 5- and 6-positions increase steric bulk and electron density on the pyridine ring, altering solubility and reactivity .
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol: The amino group introduces hydrogen-bonding capacity, while fluorine enhances metabolic stability in medicinal applications .
Key Differences :
- Chain Length : These compounds have a shorter propargyl alcohol chain (3 carbons) compared to this compound (4 carbons), which may influence flexibility and steric interactions in coordination complexes or drug-receptor binding.
- Substituent Effects: Chlorine and methoxy groups modify electronic properties, whereas amino/fluorine substituents enhance bioactivity .
Butan-2-ol Pyridine Derivatives
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol (CAS: 870078-13-0) shares a similar four-carbon chain but replaces the alkyne with a single bond. The bipyridine system enhances metal-chelation properties, making it useful in catalysis. However, the absence of the alkyne reduces reactivity toward click chemistry or cycloaddition reactions .
Complex But-3-yn-2-ol Derivatives
The compound (2R)-4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydro-1H-indol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol (PDB: 0WC) incorporates the but-3-yn-2-ol moiety into a larger heterocyclic system. Here, the hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the structure, while the alkyne enables conjugation to biomolecules. This highlights the versatility of the butynol group in drug design .
Simpler Pyridine Alcohols
Pyridin-2-ol (CAS: 72762-00-6) lacks the alkyne chain but shares the pyridine-hydroxyl motif. Its simpler structure is less sterically hindered, favoring applications in coordination chemistry. However, it lacks the alkyne’s reactivity, limiting its use in synthetic diversification .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Research Findings and Implications
Biological Activity
4-(Pyridin-2-yl)but-3-yn-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound has a unique structure characterized by a pyridine ring and an alkyne functional group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways, thus modulating cellular responses related to growth and apoptosis.
- Receptor Interaction : It may interact with various receptors, influencing pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
The compound has also shown promise in anticancer applications. In studies involving various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), this compound exhibited significant cytotoxic effects:
| Cell Line | IC50 (μM) | Control (5-FU) IC50 (μM) |
|---|---|---|
| MCF-7 | 9.46 | 17.02 |
| MDA-MB-231 | 11.73 | 11.73 |
The compound's ability to induce apoptosis was confirmed through caspase activity assays, indicating its potential as an effective anticancer agent .
Case Studies
Recent studies have focused on the therapeutic potential of this compound in preclinical models:
- Acute Myeloid Leukemia (AML) : In a study investigating differentiation agents for AML treatment, compounds similar to this compound were evaluated for their ability to upregulate differentiation markers in HL60 cells. Several derivatives showed promising results, suggesting that modifications to the structure could enhance efficacy .
- In Vivo Efficacy : Animal model studies have demonstrated the compound's ability to suppress tumor growth in xenograft models of breast cancer. Administration of the compound resulted in significant tumor size reduction compared to controls .
Comparative Analysis
When compared with structurally similar compounds, such as 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol and other pyridine derivatives, this compound displays a unique balance of stability and reactivity that enhances its suitability as a pharmaceutical intermediate.
| Compound | Biological Activity |
|---|---|
| 4-(Pyridin-2-yl)but-3-yne | Antimicrobial, Anticancer |
| 2-Methyl -4-(pyridin -2 -yl) but -3 -yne | Moderate Antimicrobial |
| Pyrazine-substituted but -3 -yn -2 -ols | Variable Activity |
This table illustrates the diverse potential applications of these compounds in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
